molecular formula C13H14N4OS B2844904 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2195937-10-9

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2844904
CAS No.: 2195937-10-9
M. Wt: 274.34
InChI Key: PDRCPDWWYYXPSN-UHFFFAOYSA-N
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Description

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound that features a pyrimidine ring, an azetidine ring, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-diketones.

    Azetidine Ring Formation: This could involve cyclization reactions using appropriate amines and halides.

    Thiophene Ring Introduction: This might be achieved through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

    1-(3-(Pyrimidin-2-ylamino)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is unique due to the combination of the azetidine and thiophene rings, which might confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-12(7-11-3-1-6-19-11)17-8-10(9-17)16-13-14-4-2-5-15-13/h1-6,10H,7-9H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRCPDWWYYXPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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